2-[4-(dimethylamino)phenyl]-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one
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Overview
Description
6’-[4-(DIMETHYLAMINO)PHENYL]-3-METHYL-2,3,4,6-TETRAHYDROSPIRO[[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE-7,3’-[1,5]DIOXAN]-6-ONE is a complex heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6’-[4-(DIMETHYLAMINO)PHENYL]-3-METHYL-2,3,4,6-TETRAHYDROSPIRO[[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE-7,3’-[1,5]DIOXAN]-6-ONE involves several steps. One common method is the Mannich reaction, which involves the condensation of 2-Iminothiazolidin-4-one with aromatic aldehydes . The reaction conditions typically include the use of triethylamine as a catalyst and the application of heat to facilitate the reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It undergoes substitution reactions with aromatic diazonium salts to form 2-aryl-azothiazolo[3,2-a]triazines. Common reagents used in these reactions include aromatic aldehydes, diazonium salts, and reducing agents.
Scientific Research Applications
6’-[4-(DIMETHYLAMINO)PHENYL]-3-METHYL-2,3,4,6-TETRAHYDROSPIRO[[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE-7,3’-[1,5]DIOXAN]-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex heterocyclic compounds.
Biology: It has shown potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of pesticides, dyestuffs, and optical bleaches.
Mechanism of Action
The mechanism of action of 6’-[4-(DIMETHYLAMINO)PHENYL]-3-METHYL-2,3,4,6-TETRAHYDROSPIRO[[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE-7,3’-[1,5]DIOXAN]-6-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells . The molecular targets and pathways involved are still under investigation, but initial studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar compounds to 6’-[4-(DIMETHYLAMINO)PHENYL]-3-METHYL-2,3,4,6-TETRAHYDROSPIRO[[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE-7,3’-[1,5]DIOXAN]-6-ONE include other thiazolo[3,2-a][1,3,5]triazine derivatives such as:
- 6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine
- 4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications . The uniqueness of 6’-[4-(DIMETHYLAMINO)PHENYL]-3-METHYL-2,3,4,6-TETRAHYDROSPIRO[[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE-7,3’-[1,5]DIOXAN]-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H22N4O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3'-methylspiro[1,3-dioxane-5,7'-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazine]-6'-one |
InChI |
InChI=1S/C17H22N4O3S/c1-19(2)13-6-4-12(5-7-13)14-23-8-17(9-24-14)15(22)21-11-20(3)10-18-16(21)25-17/h4-7,14H,8-11H2,1-3H3 |
InChI Key |
APNPHQJEEDHDLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN=C2N(C1)C(=O)C3(S2)COC(OC3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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